4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]MORPHOLINE
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Overview
Description
4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]morpholine is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]morpholine typically involves the reaction of 1-(2-methoxyphenyl)piperazine with morpholine in the presence of a suitable coupling agent. One common method is to use carbonyldiimidazole (CDI) as the coupling agent, which facilitates the formation of the carbonyl linkage between the piperazine and morpholine rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]morpholine involves its interaction with specific molecular targets. It is known to inhibit the reuptake of monoamine neurotransmitters, thereby increasing their levels in the synaptic cleft. This mechanism is similar to that of certain antidepressants and anxiolytics. Additionally, it may act as a nonselective serotonin receptor agonist, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Shares the piperazine core but lacks the morpholine ring.
4-Methoxyphenylpiperazine: Similar structure but with a different substitution pattern.
Trifluoromethylphenylpiperazine: Contains a trifluoromethyl group instead of a methoxy group
Uniqueness
4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]morpholine is unique due to the presence of both the 2-methoxyphenyl group and the morpholine ring. This combination imparts distinct chemical and pharmacological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-21-15-5-3-2-4-14(15)17-6-8-18(9-7-17)16(20)19-10-12-22-13-11-19/h2-5H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEPKYDWWVMINR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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